スベラニル酸-d5

説明

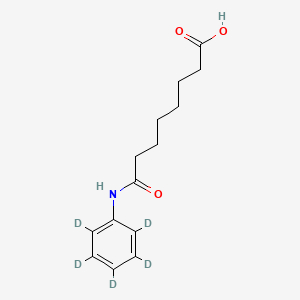

Suberanilic Acid-d5 is a deuterated form of suberanilic acid, which is an amide alkaloid. This compound is often used in scientific research due to its unique properties and applications. The deuterium atoms in Suberanilic Acid-d5 make it particularly useful in various analytical techniques, including nuclear magnetic resonance spectroscopy.

科学的研究の応用

Suberanilic Acid-d5 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance spectroscopy due to its deuterium atoms.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus.

Industry: Utilized in the synthesis of labeled compounds for drug development and pharmacokinetic studies.

作用機序

Target of Action

Suberanilic Acid-d5 is primarily used as an intermediate in the production of labeled uberoylanilide Hydroxamic Acid and other labeled histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Biochemical Pathways

Suberanilic Acid-d5, being an intermediate in the production of HDAC inhibitors, plays a role in the regulation of gene expression. By inhibiting HDACs, it can affect the acetylation/deacetylation balance, leading to changes in the chromatin structure and influencing gene expression .

生化学分析

Biochemical Properties

Suberanilic Acid-d5 plays a significant role in biochemical reactions, particularly in the study of histone deacetylase (HDAC) inhibitors. It interacts with enzymes such as histone deacetylases, which are crucial for the regulation of gene expression through the removal of acetyl groups from histone proteins. This interaction leads to changes in chromatin structure and, consequently, gene expression. Suberanilic Acid-d5 is also involved in the synthesis of other labeled compounds used in proteomics research .

Cellular Effects

Suberanilic Acid-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting histone deacetylases, Suberanilic Acid-d5 can lead to an increase in acetylation levels of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene transcription. This can affect cell cycle regulation, apoptosis, and differentiation. Additionally, Suberanilic Acid-d5 has been shown to impact cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of Suberanilic Acid-d5 involves its interaction with histone deacetylases. By binding to the active site of these enzymes, Suberanilic Acid-d5 inhibits their activity, preventing the removal of acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, which promotes a more open chromatin structure and facilitates gene transcription. Furthermore, Suberanilic Acid-d5 may also interact with other proteins and enzymes involved in chromatin remodeling and gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suberanilic Acid-d5 can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Suberanilic Acid-d5 remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to Suberanilic Acid-d5 in in vitro and in vivo studies has demonstrated sustained inhibition of histone deacetylase activity, leading to prolonged changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of Suberanilic Acid-d5 vary with different dosages in animal models. At lower doses, Suberanilic Acid-d5 effectively inhibits histone deacetylase activity without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibition of histone deacetylase activity. Careful dosage optimization is essential to balance efficacy and safety in animal studies .

Metabolic Pathways

Suberanilic Acid-d5 is involved in several metabolic pathways, particularly those related to histone modification and gene regulation. The compound interacts with enzymes such as histone deacetylases and other cofactors involved in chromatin remodeling. These interactions can affect metabolic flux and alter the levels of various metabolites. Suberanilic Acid-d5’s role in these pathways highlights its importance in studying the regulation of gene expression and cellular metabolism .

Transport and Distribution

Within cells and tissues, Suberanilic Acid-d5 is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells. Once inside the cell, Suberanilic Acid-d5 can accumulate in specific compartments, such as the nucleus, where it exerts its effects on histone deacetylase activity and gene expression. The distribution of Suberanilic Acid-d5 within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of Suberanilic Acid-d5 is primarily within the nucleus, where it interacts with histone deacetylases and other chromatin-associated proteins. Targeting signals or post-translational modifications may direct Suberanilic Acid-d5 to specific nuclear compartments or organelles. This localization is crucial for its activity, as it allows Suberanilic Acid-d5 to effectively inhibit histone deacetylase activity and modulate gene expression. Understanding the subcellular localization of Suberanilic Acid-d5 provides insights into its mechanism of action and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

Suberanilic Acid-d5 can be synthesized through a series of chemical reactions. One common method involves the reaction of deuterated aniline with suberic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of Suberanilic Acid-d5 involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and advanced purification methods to achieve the desired product quality.

化学反応の分析

Types of Reactions

Suberanilic Acid-d5 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Suberanilic Acid-d5 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, typically in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Suberanilic Acid-d5 can yield various oxidized derivatives, while reduction can produce amine derivatives.

類似化合物との比較

Similar Compounds

Suberanilic Acid: The non-deuterated form, used in similar applications but lacks the advantages of deuterium labeling.

Uberoylanilide Hydroxamic Acid: Another compound used in histone deacetylase inhibition studies.

Histone Deacetylase Inhibitors: A class of compounds with similar biological activities.

Uniqueness

Suberanilic Acid-d5 is unique due to its deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in analytical and research applications where precise measurements are crucial.

生物活性

Suberanilic Acid-d5 (CAS Number: 1217115-53-1) is a deuterated derivative of suberanilic acid, primarily recognized for its role as an intermediate in the synthesis of histone deacetylase (HDAC) inhibitors. This compound's biological activity is crucial for understanding its potential applications in research and therapeutic settings, particularly in cancer treatment and gene regulation.

Histone Deacetylase Inhibition

Suberanilic Acid-d5 functions as an inhibitor of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, Suberanilic Acid-d5 promotes histone acetylation, resulting in a more relaxed chromatin configuration that facilitates transcriptional activation of various genes involved in cell cycle regulation, apoptosis, and differentiation .

Interaction with Enzymes

Suberanilic Acid-d5 interacts specifically with HDACs, affecting the acetylation/deacetylation balance within the cell. This interaction is vital for modulating gene expression patterns and influencing cellular processes such as metabolism and signaling pathways .

Cellular Effects

The compound has been shown to impact several cellular functions:

- Gene Expression : Inhibition of HDACs leads to increased acetylation of histones, enhancing the transcription of genes associated with cell growth and survival.

- Cell Cycle Regulation : By altering gene expression profiles, Suberanilic Acid-d5 can influence cell cycle progression and apoptosis.

- Metabolic Pathways : Changes in gene expression can also affect metabolic pathways, potentially leading to altered cellular metabolism.

Research Applications

Suberanilic Acid-d5 is utilized in various scientific research domains:

- Chemistry : It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

- Biology : The compound is employed in studies investigating enzyme inhibition and protein interactions.

- Medicine : Preliminary studies suggest potential antimicrobial properties against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

In Vitro Studies

Research has demonstrated that Suberanilic Acid-d5 effectively inhibits HDAC activity at lower concentrations. For example, in a study assessing its effects on human cancer cell lines, Suberanilic Acid-d5 exhibited significant HDAC inhibition, leading to increased apoptosis and reduced cell viability .

In Vivo Studies

In animal models, Suberanilic Acid-d5 has been shown to maintain stability under physiological conditions while exerting prolonged effects on HDAC inhibition. Long-term exposure resulted in sustained changes in gene expression profiles associated with cancer progression .

Temporal Effects

The biological activity of Suberanilic Acid-d5 can vary over time due to factors such as stability and degradation. While it remains stable under standard laboratory conditions, its efficacy may diminish over extended periods. Studies indicate that repeated administration can lead to cumulative effects on cellular functions, underscoring the need for careful dosing regimens in experimental designs.

Transport and Distribution

Suberanilic Acid-d5 is transported within cells via specific transporters that facilitate its uptake into the nucleus, where it exerts its primary effects on HDACs. The localization within the nucleus is essential for its function as an HDAC inhibitor.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Mechanism of Action | Inhibits histone deacetylases (HDACs) |

| Cellular Effects | Enhances gene transcription; influences metabolism |

| Research Applications | Chemistry (NMR standard), Biology (enzyme inhibition), Medicine (antimicrobial studies) |

| Stability | Stable under physiological conditions; activity decreases over time |

| Transport Mechanism | Uptake via specific transporters into the nucleus |

特性

IUPAC Name |

8-oxo-8-(2,3,4,5,6-pentadeuterioanilino)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18)/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDAFSGJPGLGR-YQYLVRRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。